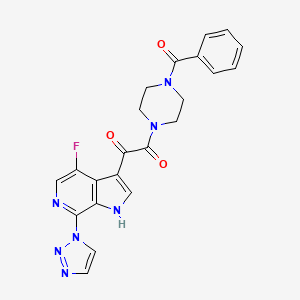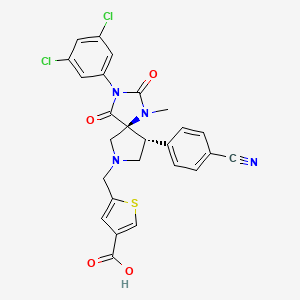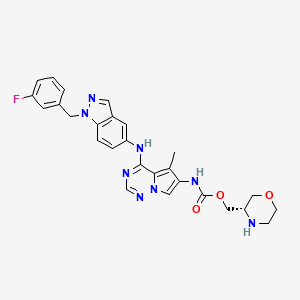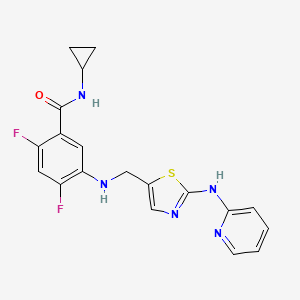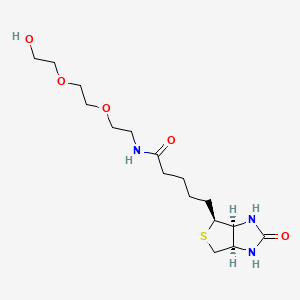
Biotin-PEG3-Alkohol
Übersicht
Beschreibung
Biotin-PEG3-alcohol is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and a terminal hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .
Wissenschaftliche Forschungsanwendungen
Biotin-PEG3-alcohol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Biotin-PEG3-alcohol is a compound that contains a biotin group and a terminal primary hydroxyl . Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide .
Mode of Action
The biotin group in Biotin-PEG3-alcohol can interact with its targets, which are primarily enzymes involved in metabolic processes. Biotin is necessary for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The PEG3-alcohol part of the molecule provides a linker that can react with a variety of functional groups .
Biochemical Pathways
Biotin, the active component of Biotin-PEG3-alcohol, plays a significant role in several biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin-dependent carboxylases consist of three domains: biotin carboxyl carrier protein (BCCP), biotin carboxylase (BC), and carboxyl transferase (CT). The BC and BCCP domains of different biotin-dependent carboxylases share the same function, while their CT domains exhibit specificity for different substrates .
Pharmacokinetics
The peg spacer arm in the molecule is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . This property could potentially enhance the bioavailability of the compound.
Result of Action
The result of Biotin-PEG3-alcohol’s action is the facilitation of various metabolic functions. As a coenzyme, biotin participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . These reactions are essential for the normal functioning of cells and the overall metabolism of the organism.
Action Environment
The action of Biotin-PEG3-alcohol can be influenced by various environmental factors. For instance, the presence of other functional groups in the environment could potentially interact with the terminal primary hydroxyl of the molecule . .
Biochemische Analyse
Biochemical Properties
Biotin-PEG3-alcohol is a Biotin PEG linker, which means it can connect biotin to other molecules, enhancing their solubility and reactivity . The biotin component of Biotin-PEG3-alcohol has a strong binding affinity with avidin, a protein found in egg whites, and streptavidin, a protein derived from a bacterium . This interaction is often utilized in biochemical assays.
Cellular Effects
The cellular effects of Biotin-PEG3-alcohol are primarily related to the properties of biotin and PEG. Biotin is essential for the function of several enzymes involved in metabolism, while PEG can increase the solubility of biotinylated molecules
Molecular Mechanism
The molecular mechanism of Biotin-PEG3-alcohol involves the interaction of biotin with avidin or streptavidin . The PEG component increases the hydrophilicity of the molecules, enhancing their solubility and reactivity . The terminal primary hydroxyl (OH) of Biotin-PEG3-alcohol can react with various functional groups .
Metabolic Pathways
Biotin, a component of Biotin-PEG3-alcohol, is involved in several metabolic pathways, including those related to the metabolism of carbohydrates, fats, and proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-PEG3-alcohol can be synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and a terminal hydroxyl group. The process typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation with PEG: The activated biotin is then reacted with a PEG derivative containing a terminal amine group to form biotin-PEG.
Hydroxylation: The terminal amine group of the biotin-PEG is converted to a hydroxyl group through a reaction with a hydroxylating agent.
Industrial Production Methods
In industrial settings, the production of Biotin-PEG3-alcohol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG3-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions.
Major Products
Oxidation: Biotin-PEG3-aldehyde or Biotin-PEG3-ketone.
Reduction: Biotin-PEG3-alcohol.
Substitution: Biotin-PEG3-ester or Biotin-PEG3-ether.
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG3-alcohol is unique due to its specific structure and functionality. Similar compounds include:
EZ-Link Amine-PEG3-Biotin: Contains a terminal amine group instead of a hydroxyl group, used for biotinylation and crosslinking applications.
Psoralen-PEG3-Biotin: Used for crosslinking DNA and RNA, particularly in genomic studies.
Biotin-PEG3-alcohol stands out for its role in PROTAC synthesis, providing a versatile and efficient means of targeting and degrading specific proteins within cells .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


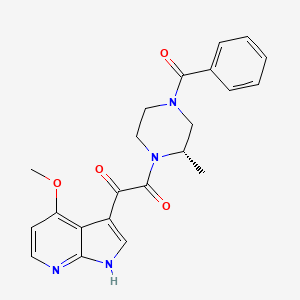
![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667208.png)
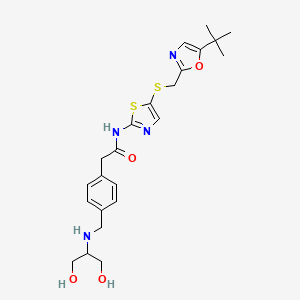
![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)

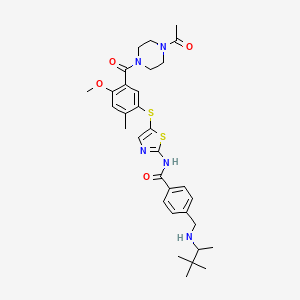
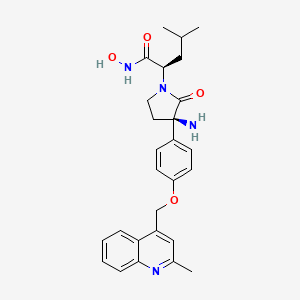

![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B1667222.png)

